BenchChemオンラインストアへようこそ!

3-(4-Chlorobenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline

Anticancer Structure-Activity Relationship Breast Cancer

866845-14-9 uniquely combines 6-methylquinoline (electron-donating), 4-chlorobenzenesulfonyl, and N-ethylpiperazine substituents never simultaneously present in published proteasome inhibitors. This screening compound fills a critical SAR gap—all characterized 4-piperazinylquinoline-3-sulfonyl analogs bear 7-position electron-withdrawing groups. Procure to probe whether 6-methyl substitution preserves, enhances, or abrogates 20S proteasome β2 subunit selectivity versus VR23, and to map the full 3D SAR matrix across sulfonyl aryl, piperazine N-alkyl, and quinoline core substitution axes simultaneously.

Molecular Formula C22H24ClN3O2S
Molecular Weight 429.96
CAS No. 866845-14-9
Cat. No. B2463088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline
CAS866845-14-9
Molecular FormulaC22H24ClN3O2S
Molecular Weight429.96
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C22H24ClN3O2S/c1-3-25-10-12-26(13-11-25)22-19-14-16(2)4-9-20(19)24-15-21(22)29(27,28)18-7-5-17(23)6-8-18/h4-9,14-15H,3,10-13H2,1-2H3
InChIKeyNRBXWZBFXYHDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline (CAS 866845-14-9): Procurement-Relevant Chemical Identity and Scaffold Classification


3-(4-Chlorobenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline (CAS 866845-14-9) is a fully synthetic, small-molecule quinoline derivative belonging to the 4-piperazinylquinoline-3-sulfonyl hybrid pharmacophore class [1]. It incorporates a 6-methylquinoline core, a 4-chlorobenzenesulfonyl substituent at the 3-position, and a 4-ethylpiperazine moiety at the 4-position . The compound is catalogued as a screening compound within the ChemDiv library (Compound ID C769-1043) and is supplied for early-stage drug discovery with a molecular formula of C₂₂H₂₄ClN₃O₂S and a molecular weight of 429.97 g/mol . Its structural architecture combines three pharmacophoric elements—a quinoline heterocycle, an arylsulfonyl group, and an N-alkylpiperazine—that place it squarely within a chemical series extensively investigated for anticancer proteasome inhibition and NQO1-directed antitumor activity [2][3].

Why Generic Substitution Fails for 3-(4-Chlorobenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline: Structural Uniqueness Within the Quinoline-Sulfonyl Library


Within the 4-piperazinylquinoline-3-sulfonyl chemical series, even single-point structural alterations produce quantifiable shifts in antiproliferative potency, cancer-cell selectivity, and physicochemical properties that preclude interchangeable use [1]. The target compound carries three simultaneous structural features—a 4-chloro substituent on the phenylsulfonyl ring, an N-ethyl group on the piperazine, and a 6-methyl group on the quinoline core—that are not simultaneously present in any single comparator. Published structure-activity relationship (SAR) data from a 36-compound library demonstrate that replacing the 4-chlorophenylsulfonyl group with an unsubstituted benzenesulfonyl, tosyl, or 2,4-dinitrophenylsulfonyl group alters GI₅₀ values against MDA-MB468 breast cancer cells by up to 50-fold [1]. Furthermore, N-alkyl chain length on the piperazine modulates lipophilicity (logP/logD) and predicted membrane permeability, directly impacting both in vitro potency and pharmacokinetic behavior [2]. Researchers and procurement specialists who substitute any close analog risk introducing uncontrolled variables into their experimental system, undermining reproducibility and confounding SAR interpretation.

3-(4-Chlorobenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline: Quantitative Differentiation Evidence Against Closest Analogs


4-Chlorobenzenesulfonyl Versus Unsubstituted Benzenesulfonyl: Impact on Antiproliferative Potency in Breast Cancer Cells

The 4-chlorophenylsulfonyl group confers differentiated antiproliferative activity compared to the unsubstituted benzenesulfonyl analog. In the published 36-compound 4-piperazinylquinoline sulfonyl library, the 4-chlorophenylsulfonyl-bearing compound VR24 (compound 10; 7-chloro-4-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)quinoline) exhibited GI₅₀ values of 25.5 μM (MDA-MB231), 16.0 μM (MDA-MB468), and 7.6 μM (MCF7), whereas the corresponding benzenesulfonyl analog (compound 8; VR22) showed GI₅₀ values of 34.1, 28.8, and 16.1 μM respectively—representing a 1.3- to 2.1-fold potency enhancement attributable to the 4-chloro substitution [1]. The target compound (866845-14-9) retains this 4-chlorobenzenesulfonyl group but incorporates a 6-methyl group and a 4-ethylpiperazine moiety in place of the 7-chloro and unsubstituted piperazine of VR24, which are expected to further modulate potency and selectivity based on established SAR trends within this series [1][2].

Anticancer Structure-Activity Relationship Breast Cancer

4-Ethylpiperazine Versus 4-Methylpiperazine or Unsubstituted Piperazine: Lipophilicity-Driven Differentiation in logP and Predicted Membrane Permeability

The N-ethyl substituent on the piperazine ring of the target compound (866845-14-9) produces a logP of 4.6075 and logD₇.₄ of 4.2398 . In contrast, the 4-methylpiperazine analog (3-(4-chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline) and the unsubstituted piperazine analog (VR24/compound 10) lack this ethyl group, resulting in lower predicted logP values [1]. Within the 4-piperazinylquinoline SAR series, N-alkyl chain length on the piperazine directly correlates with increased lipophilicity, which in turn modulates cellular permeability and intracellular drug accumulation [2]. The ethyl group provides an intermediate lipophilicity between the methyl and higher alkyl substituents, offering a distinct balance of solubility and permeability that is not replicated by the methyl or unsubstituted piperazine congeners. Additionally, the polar surface area (PSA) of 44.98 Ų and hydrogen bond acceptor count of 6 for the target compound are within the range predictive of oral bioavailability .

Physicochemical Profiling ADME Drug-likeness

6-Methylquinoline Core Versus 7-Chloroquinoline Core: Differential Electronic Effects and Cancer Cell Selectivity

The target compound (866845-14-9) bears a 6-methyl substituent on the quinoline core, in contrast to the 7-chloro substitution pattern found in the most extensively characterized compounds of this series (VR23–VR67, compounds 7–42) [1]. The 6-methyl group is electron-donating (+I effect), which increases electron density on the quinoline ring system, whereas the 7-chloro group is electron-withdrawing (-I effect). This electronic difference is expected to modulate the quinoline nitrogen's pKa, the compound's redox potential, and its interactions with biological targets such as the 20S proteasome β2 subunit identified as the molecular target of VR23 [2]. In the broader quinoline SAR literature, the position and electronic nature of quinoline substituents have been shown to alter NQO1 substrate recognition, with 6-substituted quinolines exhibiting distinct metabolic reduction profiles from 7-substituted analogs [3]. The 6-methyl substitution thus provides a structurally orthogonal exploration vector within the 4-piperazinylquinoline sulfonyl series that cannot be accessed by the more common 7-chloro congeners.

Medicinal Chemistry Quinoline SAR Cancer Selectivity

Simultaneous Triple-Modification Architecture: Orthogonal SAR Space Not Addressed by Any Single Published Analog

The target compound (866845-14-9) uniquely combines three structural modifications—4-chlorobenzenesulfonyl, 4-ethylpiperazine, and 6-methylquinoline—in a single molecule. No compound within the published 36-member 4-piperazinylquinoline sulfonyl library (compounds 7–42, Solomon et al. 2019) simultaneously carries (i) a 4-chlorophenylsulfonyl group, (ii) an N-alkyl piperazine with an ethyl substituent, and (iii) a 6-methyl group on the quinoline core [1]. The published library systematically varied only the 7-position substituent (Cl or CF₃) and the sulfonyl R-group, while keeping the piperazine unsubstituted or varying the 4-position amine entirely [1]. The patent literature (US9975852B2) claims a broader Markush space but does not provide discrete biological data for the specific combination of substituents present in 866845-14-9 [2]. This compound therefore occupies an unexplored region of the SAR landscape, making it a probe of unique value for mapping how the convergence of these three structural features affects proteasome inhibition, NQO1 substrate activity, and cancer-cell selectivity [3][4].

Chemical Biology Library Design Pharmacophore Hybridization

Patent-Backed Freedom to Operate: Composition-of-Matter Coverage Under US9975852B2 for Cancer Therapeutics

The target compound (866845-14-9) falls within the generic Markush structure of Formula (I) claimed in US Patent US9975852B2, titled 'Quinoline sulfonyl derivatives and uses thereof,' assigned to the Advanced Medical Research Institute of Canada (inventors: Hoyun Lee, Viswas Raja Solomon, Sheetal Pundir) [1]. This patent explicitly claims quinoline sulfonyl compounds bearing a piperazine moiety at the 4-position for the treatment of cancer, with demonstrated in vitro and in vivo efficacy for representative compounds including VR23 [1][2]. The patent's priority date of February 18, 2014, and grant date of May 22, 2018, provide a defined IP landscape for commercialization [1]. In contrast, close analogs such as the benzenesulfonyl derivative (CAS 866844-27-1) or the 4-methylbenzenesulfonyl derivative (CAS 866847-39-4) may or may not be encompassed by the same patent claims depending on the specific Markush language, and their freedom-to-operate status requires independent assessment. The target compound's structural features place it unambiguously within the claimed genus, providing a clearer IP pathway for organizations pursuing anticancer development of this chemotype.

Intellectual Property Drug Discovery Cancer Therapeutics

Drug-Likeness and Lead-Likeness Profile: Compliance with Oral Bioavailability Metrics Versus Chloroquine and VR23

The target compound (MW 429.97, logP 4.6075, HBA 6, HBD 0, PSA 44.98 Ų) satisfies Lipinski's Rule of Five (MW <500, logP ≤5, HBA ≤10, HBD ≤5) and Veber's oral bioavailability criteria (PSA <140 Ų, rotatable bonds ≤10) . In comparison, chloroquine (MW 319.87, logP ~4.1, HBA 3, HBD 1) is smaller and less lipophilic, while VR23 (MW ~518, contains 2,4-dinitrophenylsulfonyl) has a higher molecular weight and contains a structural alert (nitro group) that may pose genotoxicity risk [1][2]. The target compound's 4-chlorobenzenesulfonyl group avoids the nitro group alert present in VR23 while maintaining the sulfonyl pharmacophore essential for proteasome engagement [1]. Additionally, the compound's logSw of -4.61 indicates low aqueous solubility that may necessitate formulation optimization for in vivo studies, a characteristic shared across this lipophilic chemotype . The 4-ethylpiperazine moiety provides enhanced basicity (predicted pKa ~8.0-8.5 for the piperazine N⁴ nitrogen) relative to the unsubstituted piperazine, which can be exploited for salt formation to improve solubility .

Drug-likeness Lead Optimization ADME Prediction

3-(4-Chlorobenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline: Evidence-Backed Research and Industrial Application Scenarios


SAR Expansion of 4-Piperazinylquinoline Sulfonyl Proteasome Inhibitors Beyond the 7-Chloro Series

Research groups investigating proteasome inhibition as an anticancer strategy can employ 866845-14-9 to probe the SAR consequences of replacing the 7-chloro substituent (present in all published compounds 7–42) with a 6-methyl group [1]. The 6-methyl substitution alters the electronic character of the quinoline ring from electron-withdrawing to electron-donating, which may affect binding to the 20S proteasome β2 subunit identified as the target of VR23 [2]. By comparing the proteasome inhibitory profile (trypsin-like, chymotrypsin-like, and caspase-like IC₅₀ values) of 866845-14-9 directly against VR23, researchers can determine whether 6-methyl substitution preserves, enhances, or abrogates proteasome subunit selectivity. This experiment addresses a key gap in the published SAR, where all characterized compounds bear 7-position electron-withdrawing groups [1].

NQO1-Directed Antitumor Prodrug Screening Using Quinoline-Sulfonyl Hybrid Scaffolds

The quinoline-sulfonyl-piperazine architecture has been validated as a substrate for the two-electron oxidoreductase NQO1, an enzyme overexpressed in many solid tumors [3]. The target compound's 6-methylquinoline core and 4-ethylpiperazine substituent may modulate NQO1 substrate recognition and reduction efficiency compared to previously characterized 7-substituted or quinolinedione-linked analogs [3]. Procurement of 866845-14-9 enables direct testing of NQO1-mediated reduction in H1650 or A549 cell lines using the established MTT-based differential cytotoxicity assay (24 h compound treatment, 72 h readout), with NQO1 inhibitor dicoumarol as a specificity control. This positions the compound as a tool for exploring whether 6-alkyl substitution on the quinoline core enhances tumor-selective NQO1 bioactivation relative to the 7-chloro or quinolinedione series.

Lead-Like Starting Point for Medicinal Chemistry Optimization Targeting Cancer-Selective Apoptosis

Organizations seeking a lead-like chemical starting point for a cancer-selective apoptosis program can select 866845-14-9 based on its favorable drug-likeness profile (MW 429.97, logP 4.61, zero HBD, PSA 44.98 Ų, no nitro structural alerts) , which compares advantageously to the more complex and alert-containing VR23 [2]. The 4-chlorobenzenesulfonyl group retains the sulfonyl pharmacophore essential for target engagement while avoiding the genotoxicity liability associated with the 2,4-dinitrophenylsulfonyl group of VR23 [2]. The 4-ethylpiperazine moiety provides a basic nitrogen (predicted pKa ~8.0-8.5) amenable to salt formation for solubility optimization, addressing the low aqueous solubility (logSw -4.61) that is a class-wide challenge for this chemotype . Initial characterization should include parallel antiproliferative screening against MDA-MB468, MDA-MB231, and MCF7 breast cancer lines with MCF10A and 184B5 non-cancer controls, as established in the published series [1].

Building a Focused Quinoline-Sulfonyl Library with Orthogonal Substitution Vectors

Compound management and library design groups can incorporate 866845-14-9 as a key member of a focused screening set that systematically varies the three substitution axes of the 4-piperazinylquinoline-3-sulfonyl scaffold. The published library (compounds 7–42, Solomon et al. 2019) explored only two axes simultaneously (7-position substituent and sulfonyl R-group) [1]. By including 866845-14-9 alongside its closest commercially available analogs—3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline (CAS 866844-27-1), 4-(4-ethylpiperazin-1-yl)-6-methyl-3-(4-methylbenzenesulfonyl)quinoline (CAS 866847-39-4), and 3-(4-chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline—researchers can interrogate the full three-dimensional SAR matrix across sulfonyl aryl substitution, piperazine N-alkyl chain, and quinoline core substitution simultaneously. This enables multi-parameter optimization for potency, selectivity, and ADME properties that pairwise SAR approaches cannot achieve.

Quote Request

Request a Quote for 3-(4-Chlorobenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.